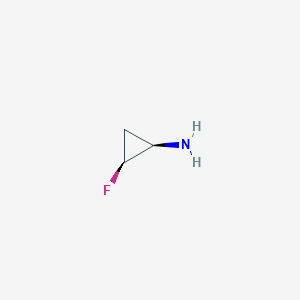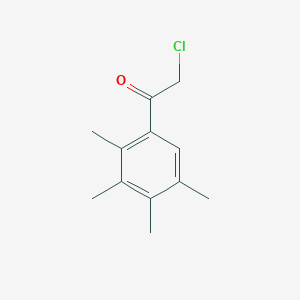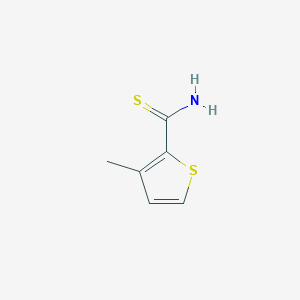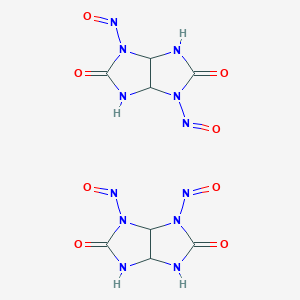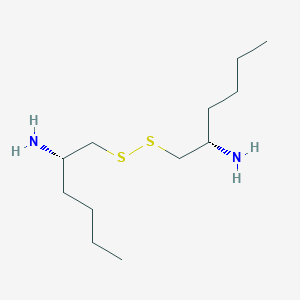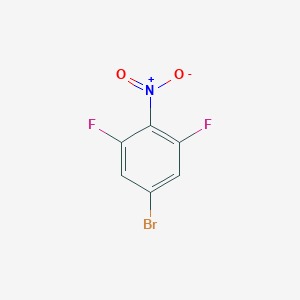
5-Bromo-1,3-difluoro-2-nitrobenzene
Descripción general
Descripción
5-Bromo-1,3-difluoro-2-nitrobenzene is a compound that is part of a broader class of chemicals known as halogenated nitrobenzenes. These compounds are characterized by the presence of nitro groups (-NO2) and halogens (such as bromine and fluorine) attached to a benzene ring. The specific arrangement of substituents on the benzene ring can significantly influence the chemical and physical properties of these compounds, as well as their reactivity and potential applications in various chemical syntheses.
Synthesis Analysis
The synthesis of halogenated nitrobenzenes can be achieved through various routes, including direct halogenation and nitration reactions. For instance, the nitration of polyfluoro-benzenes has been successfully performed using a mixture of fuming nitric acid, boron trifluoride, and tetramethylene sulphone, yielding high yields of mononitro-compounds . Although the exact synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene is not detailed in the provided papers, similar methodologies could potentially be applied, considering the reactivity of the halogen and nitro substituents.
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes is significantly influenced by the presence of halogen atoms. Studies on related compounds, such as 1,3-diiodo-5-nitrobenzene and 1,3-dibromo-5-nitrobenzene, have shown that the size of the halogen atom affects nonbonded close contacts between molecules, which in turn influences the crystal packing and intermolecular interactions . These structural details are crucial for understanding the reactivity and properties of the compounds.
Chemical Reactions Analysis
The reactivity of halogenated nitrobenzenes is diverse and can lead to the formation of various products. For example, the electrochemical reduction of 1-bromo-4-nitrobenzene in an ionic liquid has been shown to produce arylzinc compounds, which are useful intermediates in organic synthesis . The radical anions formed in this process exhibit unique reactivity in ionic liquids compared to conventional solvents, highlighting the importance of the reaction medium . These findings suggest that 5-Bromo-1,3-difluoro-2-nitrobenzene could also participate in interesting chemical transformations under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitrobenzenes are influenced by their molecular structure. Spectroscopic techniques such as FT-IR and FT-Raman have been employed to investigate the vibrational frequencies and molecular geometry of related compounds like 1-bromo-3-fluorobenzene . The presence of halogen atoms affects the geometry of the benzene ring and its normal modes of vibrations. Additionally, electronic properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies can be studied using time-dependent DFT (TD-DFT) approaches . These properties are essential for predicting the behavior of 5-Bromo-1,3-difluoro-2-nitrobenzene in various chemical contexts.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopy Studies
5-Bromo-1,3-difluoro-2-nitrobenzene and its related compounds have been the subject of vibrational spectroscopy studies. Notably, a comprehensive normal coordinate analysis was performed on trisubstituted benzenes, including 1-bromo-2,4-difluorobenzene and others, by transferring force constants from monohalogenated and dihalogenated benzenes. These studies were crucial for making vibrational assignments and revising previous assumptions about the fundamental vibrations of these molecules (Reddy & Rao, 1994).
Bromination Reactions
The compound has also been involved in studies focusing on bromination reactions. Specifically, barium tetrafluorobromate (III) was shown to act as an active brominating agent, efficiently converting nitrobenzene to pure 3-bromo-nitrotoluene. This process was recognized for its typical electrophilic bromination of aromatic compounds without the need for catalysts or harsh conditions (Sobolev et al., 2014).
Regioflexible Substitution Studies
The compound has been part of studies exploring regioflexible substitution, demonstrating the versatility of modern organometallic methods. For instance, 1,3-difluorobenzene was selectively converted into various benzoic acids and bromobenzoic acids, showcasing the potential for regiocontrolled monodebromination and further reactions leading to a range of chemically valuable compounds (Schlosser & Heiss, 2003).
Photoelectrochemical Reduction Studies
There have also been studies on the photoelectrochemical reduction of related compounds like p-bromo-nitrobenzene. This research shed light on the reduction mechanisms and the stability of radical anions formed during the process, contributing to a better understanding of electron transfer processes in such chemical systems (Compton & Dryfe, 1994).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-1,3-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAGKHWCTWMUDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612604 | |
| Record name | 5-Bromo-1,3-difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-difluoro-2-nitrobenzene | |
CAS RN |
147808-42-2 | |
| Record name | 5-Bromo-1,3-difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3-difluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

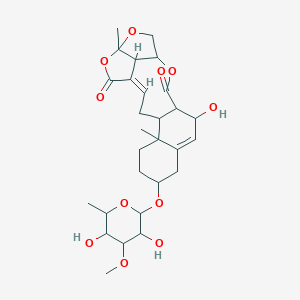
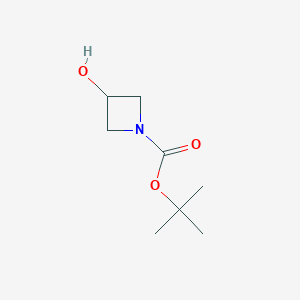

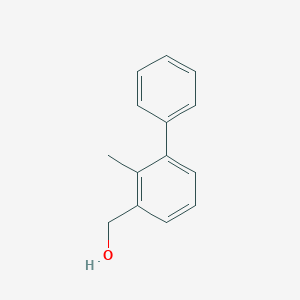
![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
